molecular formula C13H24N2O2 B1404338 2-Boc-4-amino-octahydro-isoindole CAS No. 1027333-18-1

2-Boc-4-amino-octahydro-isoindole

Cat. No. B1404338
CAS RN: 1027333-18-1
M. Wt: 240.34 g/mol
InChI Key: IKTNEZKFSOMQJI-UHFFFAOYSA-N
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Description

“2-Boc-4-amino-octahydro-isoindole” is a chemical compound with the CAS Number: 1251001-17-8 and a molecular weight of 240.35 . It has the IUPAC name tert-butyl (3aS,4S,7aR)-4-aminooctahydro-2H-isoindole-2-carboxylate .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as “2-Boc-4-amino-octahydro-isoindole”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of “2-Boc-4-amino-octahydro-isoindole” is C13H24N2O2.


Chemical Reactions Analysis

The Boc group in “2-Boc-4-amino-octahydro-isoindole” is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Physical And Chemical Properties Analysis

“2-Boc-4-amino-octahydro-isoindole” is a white solid .

Scientific Research Applications

1. Advances in Material Fabrication and Photocatalytic Applications

(BiO)₂CO₃ (BOC) is recognized for its applications across multiple fields such as healthcare, photocatalysis, humidity sensors, and supercapacitors. Research has been focusing on enhancing its photocatalytic performance under visible light by developing various modification strategies. These advancements in material science and photocatalysis might share methodologies or principles applicable to the study and application of 2-Boc-4-amino-octahydro-isoindole in similar fields (Ni et al., 2016).

2. Trends and Insights in Herbicide Toxicity Studies

The scientometric review of studies on 2,4-dichlorophenoxyacetic acid (2,4-D) toxicity and mutagenicity provides insights into global research trends and gaps in this area. This analysis could serve as a model for structuring and understanding research landscapes in related chemical compounds, potentially including 2-Boc-4-amino-octahydro-isoindole (Zuanazzi et al., 2020).

3. Pharmacological Significance of Amino Acid Derivatives

Research on the paramagnetic amino acid TOAC has highlighted its value in studying peptides and peptide synthesis. This includes analyzing peptide secondary structure and interactions with membranes, proteins, and nucleic acids. The methodologies and findings from these studies might offer a framework for exploring the properties and applications of 2-Boc-4-amino-octahydro-isoindole in related biochemical and pharmacological contexts (Schreier et al., 2012).

properties

IUPAC Name

tert-butyl 4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTNEZKFSOMQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1027333-18-1
Record name tert-butyl 4-amino-octahydro-1H-isoindole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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